For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of GDC-0575 Hydrochloride, a Selective Chk1 Inhibitor
This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of GDC-0575 (also known as ARRY-575 and RG7741), a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).
Introduction: The Rationale for Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) pathway.[1] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1.[1][2] Activated Chk1 then orchestrates cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating downstream targets like Cdc25 phosphatases.[3][4] This pause allows the cell time to repair damaged DNA before proceeding with division, thus maintaining genomic integrity.[1]
Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them highly reliant on the S and G2 checkpoints for survival, especially when challenged with DNA-damaging chemotherapy.[5] The therapeutic strategy behind Chk1 inhibition is to abrogate these remaining checkpoints. By inhibiting Chk1, agents like GDC-0575 prevent cancer cells from arresting to repair DNA damage, forcing them into a premature and lethal mitotic entry, a process known as mitotic catastrophe.[6] This chemosensitization strategy aims to enhance the efficacy of conventional DNA-damaging agents.[3]
Discovery and Preclinical Profile of GDC-0575
GDC-0575 was identified as a highly selective, orally bioavailable small-molecule inhibitor of Chk1.[6][7] Its potency and selectivity are key attributes that distinguish it from first-generation Chk1 inhibitors.
Biochemical Potency and In Vitro Activity
GDC-0575 is a potent inhibitor of the Chk1 kinase. In biochemical assays, it demonstrates strong activity, which translates to effective checkpoint abrogation and synergistic cytotoxicity when combined with chemotherapeutic agents in cancer cell lines.
Table 1: Biochemical Potency of GDC-0575
| Parameter | Value | Reference |
|---|
-
IC₅₀: The half-maximal inhibitory concentration, a measure of the inhibitor's potency.
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of GDC-0575, both as a single agent and in combination, has been demonstrated in various xenograft models. These studies established the in vivo proof-of-concept for its therapeutic potential.
Table 2: Summary of In Vivo Preclinical Studies
| Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Melanoma Xenografts | GDC-0575 Monotherapy | 25 mg/kg & 50 mg/kg | Effective tumor growth blockage, maintained for at least 10 days post-treatment. | [8] |
| Various Xenograft Models | GDC-0575 | Not Specified | Results in tumor shrinkage and growth delay. |[6][9] |
Clinical Development of GDC-0575
GDC-0575 was one of the first orally active Chk1 inhibitors to advance into clinical trials.[7] The primary investigation was a Phase I study designed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Phase I Clinical Trial (NCT01564251)
This open-label, dose-escalation study evaluated GDC-0575 as a monotherapy and in combination with the DNA-damaging agent gemcitabine in patients with refractory solid tumors.[6]
Table 3: Patient Demographics and Characteristics (N=102)
| Characteristic | Value | Reference |
|---|---|---|
| Median Age | 59 years (range 27-85) | [6] |
| Sex | 70% Female | [6] |
| ECOG Performance Status 0 | 47% | [6] |
| Most Common Tumor Type | Breast Cancer (37%) |[6] |
Pharmacokinetic Profile
GDC-0575 demonstrated favorable pharmacokinetic properties consistent with its design as an oral agent.
Table 4: Pharmacokinetic Parameters of GDC-0575
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Time to Cₘₐₓ (Tₘₐₓ) | Within 2 hours | Maximum plasma concentrations are achieved rapidly. | [6] |
| Half-life (t₁/₂) | ~23 hours | Supports manageable dosing schedules. | [6] |
| Drug-Drug Interaction | None observed | No pharmacokinetic interaction with gemcitabine. |[6] |
Safety and Tolerability
The combination of GDC-0575 with gemcitabine was modestly tolerated, with hematological toxicities being the most common adverse events.
Table 5: Most Frequent Adverse Events (All Grades) Related to GDC-0575 and/or Gemcitabine
| Adverse Event | Frequency | Reference |
|---|---|---|
| Neutropenia | 68% | [6] |
| Anemia | 48% | [6] |
| Nausea | 43% | [6] |
| Fatigue | 42% | [6] |
| Thrombocytopenia | 35% |[6] |
Clinical Activity
Preliminary antitumor activity was observed, particularly in the combination arm, suggesting a clinical benefit to the chemosensitization strategy.
-
Partial Responses: Four confirmed partial responses were observed in patients treated with the GDC-0575 and gemcitabine combination.[6]
-
Biomarker Correlation: Notably, three of the four responding patients had tumors with a TP53 mutation, supporting the hypothesis that tumors with a defective G1 checkpoint are more sensitive to Chk1 inhibition.[6]
Detailed Experimental Protocols
The following are representative methodologies for key preclinical assays used in the evaluation of GDC-0575.
In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of GDC-0575 on the proliferation of cancer cell lines.
-
Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in triplicate into 96-well plates at a density of 1 x 10⁴ cells per well.[8]
-
Compound Addition: Add GDC-0575 at various concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]
-
Proliferation Measurement: Measure cell proliferation using a commercially available kit, such as the XTT Cell Proliferation Kit II, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine parameters such as the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a typical efficacy study in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject 2-3 x 10⁶ melanoma cells, suspended in Matrigel, into the hind flank of female nude BALB/c mice.[8]
-
Tumor Growth: Allow tumors to grow to an approximate volume of 100 mm³.[8]
-
Treatment Administration: Randomize mice into treatment groups. Administer GDC-0575 (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) via oral gavage.[8]
-
Dosing Schedule: Treat for three consecutive days followed by four rest days, completing a total of three cycles.[8]
-
Tumor Measurement: Measure tumor volume using calipers three times per week.[8]
-
Endpoint: Continue the study for a defined period (e.g., up to 6 weeks post-treatment termination) or until tumors reach a predetermined maximum size (e.g., >1 cm³), at which point mice are sacrificed.[8]
Visualizing Pathways and Processes
ATR-Chk1 Signaling Pathway and GDC-0575 Inhibition
The following diagram illustrates the central role of Chk1 in the DNA damage response and how GDC-0575 disrupts this process.
Caption: ATR-Chk1 pathway activation leads to cell cycle arrest. GDC-0575 inhibits Chk1, forcing mitotic entry.
Preclinical Xenograft Study Workflow
This diagram outlines the typical workflow for evaluating the efficacy of GDC-0575 in an animal model.
Caption: Standard workflow for an in vivo xenograft efficacy study.
GDC-0575 Mechanism of Chemosensitization
This diagram illustrates the logical relationship of how GDC-0575 enhances the effects of chemotherapy.
Caption: GDC-0575 blocks DNA damage-induced checkpoints, leading to cell death.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
